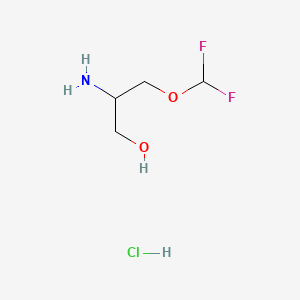![molecular formula C16H20N4O3S B15295579 N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide CAS No. 106944-63-2](/img/structure/B15295579.png)
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine . The reaction is typically carried out in a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser. The mixture is heated to 90°C for a minimum of 3 hours, followed by careful pH adjustment to 7-8 using saturated sodium bicarbonate . The product is then precipitated, filtered, and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves precise control of reaction conditions and purification steps to ensure high-quality output suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .
Applications De Recherche Scientifique
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular ion transport and its role as a diuretic.
Medicine: Widely used in clinical settings for the treatment of hypertension and edema.
Industry: Employed in the pharmaceutical industry for the development of diuretic medications.
Mécanisme D'action
The compound exerts its effects by inhibiting the Na+/K+/2Cl- carrier system in the ascending loop of Henle in the kidney . This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure . Additionally, it has antialdosteronergic properties, which further contribute to its diuretic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its higher potency and longer duration of action compared to other loop diuretics . Its antialdosteronergic properties also provide additional therapeutic benefits .
Propriétés
Numéro CAS |
106944-63-2 |
|---|---|
Formule moléculaire |
C16H20N4O3S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-[4-(4-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-6-4-12(3)5-7-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) |
Clé InChI |
OYWIUXPFDBBNOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)

![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)




![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)

![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)


